molecular formula C10H10N2O B3033296 2(1H)-Quinolinone, 3-(aminomethyl)- CAS No. 1017185-43-1

2(1H)-Quinolinone, 3-(aminomethyl)-

Cat. No.: B3033296
CAS No.: 1017185-43-1
M. Wt: 174.2 g/mol
InChI Key: MLESURIUDBBHSZ-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 3-(aminomethyl)- is a heterocyclic compound that features a quinolinone core with an aminomethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 3-(aminomethyl)- typically involves the reaction of quinolinone derivatives with aminomethylating agents. One common method includes the use of formaldehyde and ammonia or primary amines under acidic or basic conditions to introduce the aminomethyl group. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of 2(1H)-Quinolinone, 3-(aminomethyl)- may involve continuous flow processes to enhance efficiency and scalability. Catalysts such as Lewis acids or transition metal complexes can be employed to facilitate the reaction and improve the overall yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 3-(aminomethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinolinone derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.

Scientific Research Applications

2(1H)-Quinolinone, 3-(aminomethyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a lead compound for the development of new pharmaceuticals targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 3-(aminomethyl)- involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The quinolinone core can intercalate into DNA or interact with enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone, 3-(methyl)-: Similar structure but lacks the aminomethyl group, leading to different reactivity and biological activity.

    2(1H)-Quinolinone, 3-(hydroxymethyl)-: Contains a hydroxymethyl group instead of an aminomethyl group, affecting its chemical properties and applications.

    2(1H)-Quinolinone, 3-(carboxymethyl)-: Features a carboxymethyl group, which introduces different functionalization possibilities and biological activities.

Uniqueness

2(1H)-Quinolinone, 3-(aminomethyl)- is unique due to the presence of the aminomethyl group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(aminomethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13/h1-5H,6,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLESURIUDBBHSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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